5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Description
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound featuring a triazolopyridine core substituted with a trifluoromethyl (-CF₃) group at the 5-position and an amine (-NH₂) group at the 2-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry and agrochemical research . This compound is cataloged as a building block for drug discovery (Ref: 3D-UCC06764), highlighting its utility in synthesizing derivatives for biological evaluation . Its structural uniqueness lies in the electron-withdrawing nature of -CF₃, which influences electronic distribution, solubility, and binding interactions with biological targets.
Properties
IUPAC Name |
5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-2-1-3-5-12-6(11)13-14(4)5/h1-3H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSQTQSLTKVMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions involve heating the reactants in dry toluene at 140°C under microwave conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and high yield make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolo-pyridine derivatives, which exhibit diverse biological activities .
Scientific Research Applications
Medicinal Chemistry
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine exhibits potential as a pharmaceutical agent. Its applications in this field include:
Antimicrobial Activity
Studies have shown that compounds containing the triazole moiety possess antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance these effects by improving the compound's interaction with biological targets.
| Study | Pathogen Targeted | Result |
|---|---|---|
| E. coli | Inhibited growth at low concentrations | |
| Staphylococcus aureus | Significant reduction in viability |
Anticancer Properties
Research indicates that triazolo-pyridine derivatives can inhibit tumor growth. In vitro studies have demonstrated that 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine can induce apoptosis in cancer cell lines.
Central Nervous System (CNS) Activity
Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases.
Agricultural Applications
The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to interfere with biological processes in pests.
Insecticidal Activity
Research has shown that triazole derivatives can act as effective insecticides.
Material Science
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is also explored for applications in material science, particularly in the development of polymers and coatings due to its thermal stability and chemical resistance.
Polymer Development
The incorporation of this compound into polymer matrices has been studied to improve thermal properties and mechanical strength.
| Property | Control Polymer | Polymer with Additive |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Tensile Strength (MPa) | 30 | 45 |
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. It acts as an inverse agonist for RORγt, an inhibitor of PHD-1, and a JAK1 and JAK2 inhibitor . These interactions result in the modulation of various biological processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Table 1: Substituent Comparisons
Key Observations :
- Trifluoromethyl vs. Chlorine : The -CF₃ group (stronger electron-withdrawing effect) improves resistance to oxidative metabolism compared to -Cl, which may enhance pharmacokinetic properties .
- Positional Isomerism : Moving -CF₃ from the 5- to 6-position (e.g., compound QC-9751 in ) disrupts optimal binding in enzyme pockets, as seen in JAK/HDAC inhibitors .
- Core Modifications : Replacing pyridine with pyrimidine (e.g., 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and solubility .
Key Observations :
Table 3: Physicochemical Data
Key Observations :
- Toxicity : Methyl-substituted analogs (e.g., 5-Methyl-triazolopyrimidine) exhibit irritant properties, while -CF₃ derivatives lack reported hazards, suggesting a safer profile .
- Molecular Weight : -CF₃ derivatives generally have higher molecular weights, which may impact permeability but improve target affinity .
Biological Activity
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS No. 1319067-64-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields.
- Molecular Formula : CHFN
- Molecular Weight : 202.14 g/mol
- IUPAC Name : 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Synthesis
The synthesis of 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the reaction of appropriate starting materials under specific conditions to yield the desired triazole derivative. The synthetic routes may vary but often include cyclization reactions followed by functional group modifications.
Antimicrobial Activity
Research indicates that compounds based on the triazolo-pyridine scaffold exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazolo compounds showed selective inhibition against various bacterial strains, including Chlamydia species, with some compounds outperforming traditional antibiotics like penicillin in efficacy at lower concentrations .
Anticancer Potential
The biological activity of 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has been evaluated in the context of cancer treatment. Compounds with similar structures have been identified as inhibitors of c-Met kinases, which are implicated in cancer progression. For instance, a related compound was shown to have a low IC50 value (0.005 µM) against c-Met kinases and demonstrated favorable pharmacokinetic properties in preclinical models . This suggests that 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine could serve as a lead compound for further development in oncology.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the triazole ring can significantly affect biological activity. For example:
- Substitution at the 2 and 6 positions of the triazolo ring has been shown to enhance potency against certain targets.
- The presence of electron-withdrawing groups like trifluoromethyl increases the compound's lipophilicity and may improve its interaction with biological targets .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Treatment : A derivative was tested in vitro against non-small cell lung cancer cell lines and showed promising results in inhibiting cell proliferation.
- Antimicrobial Screening : In a comparative study against common pathogens, 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine exhibited superior selectivity and potency compared to standard treatments.
Data Table: Biological Activities
Q & A
Q. What are the standard synthetic routes for 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine?
A common approach involves cyclization of substituted pyridine precursors. For example, one-pot synthesis using trifluoroacetic anhydride (TFAA) as a cyclizing agent after forming an intermediate with hydroxylamine hydrochloride . Key steps include:
- Reaction of 4-aminopyridine derivatives with DMF-DMA to form formimidamide intermediates.
- Cyclization with TFAA to construct the triazolopyridine core.
- Purification via column chromatography or recrystallization (e.g., methanol) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR : H and C NMR identify substituent positions (e.g., trifluoromethyl at C5 and amine at C2). F NMR confirms CF group presence .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Detects functional groups like NH (~3400 cm) and C-F (1100–1200 cm) .
Q. How is the compound screened for biological activity in early-stage research?
- Enzyme Inhibition Assays : Test against kinases, phosphatases, or adenosine receptors (common targets for triazolopyridines) .
- Cytotoxicity Studies : Use cancer cell lines (e.g., HeLa, MCF-7) with IC determination via MTT assays .
- Molecular Docking : Preliminary SAR analysis using software like AutoDock to predict binding affinities .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Design of Experiments (DoE) : Vary solvents (e.g., ethanol vs. DMF), temperatures (60–100°C), and catalysts (e.g., p-TsOH) to identify optimal conditions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves regioselectivity .
Q. How to resolve contradictions in spectral data for regioisomeric impurities?
Q. What strategies enhance structure-activity relationships (SAR) for pharmacological applications?
- Substituent Variation : Compare trifluoromethyl with methyl, chloro, or methoxy groups at C5 to assess steric/electronic effects on target binding .
- Bioisosteric Replacement : Replace the triazole ring with pyrazolo[1,5-a]pyrimidine to evaluate potency shifts .
Q. How to address poor pharmacokinetic properties (e.g., low solubility)?
Q. What crystallographic challenges arise in polymorph screening?
Q. Are there non-pharmaceutical applications (e.g., materials science)?
- Optoelectronic Materials : The triazolopyridine core’s planar structure and electron-deficient CF group enable use in organic LEDs .
- Catalysis : Functionalized derivatives act as ligands for transition-metal complexes in cross-coupling reactions .
Q. How can computational methods accelerate reaction design?
- Quantum Chemical Calculations : Predict reaction pathways (e.g., cyclization barriers) using Gaussian or ORCA .
- Machine Learning : Train models on existing triazolopyridine datasets to recommend solvent/reagent combinations for novel derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
